2-(4-(Aminomethyl)-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid hydrochloride
CAS No.: 1803591-43-6
Cat. No.: VC4087491
Molecular Formula: C8H16ClNO4S
Molecular Weight: 257.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803591-43-6 |
|---|---|
| Molecular Formula | C8H16ClNO4S |
| Molecular Weight | 257.74 |
| IUPAC Name | 2-[4-(aminomethyl)-1,1-dioxothian-4-yl]acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H15NO4S.ClH/c9-6-8(5-7(10)11)1-3-14(12,13)4-2-8;/h1-6,9H2,(H,10,11);1H |
| Standard InChI Key | ASFKXAJJFFZPMS-UHFFFAOYSA-N |
| SMILES | C1CS(=O)(=O)CCC1(CC(=O)O)CN.Cl |
| Canonical SMILES | C1CS(=O)(=O)CCC1(CC(=O)O)CN.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a tetrahydro-2H-thiopyran ring (a six-membered sulfur-containing heterocycle) with a 1,1-dioxide functional group, an aminomethyl substituent at the 4-position, and an acetic acid side chain. The hydrochloride salt form enhances its stability and solubility in aqueous media . The IUPAC name, 2-[4-(aminomethyl)-1,1-dioxothian-4-yl]acetic acid;hydrochloride, reflects this arrangement, while the SMILES notation (C1CS(=O)(=O)CCC1(CC(=O)O)CN.Cl) provides a linear representation of its connectivity .
Table 1: Key Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₆ClNO₄S | |
| Molecular Weight | 257.74 g/mol | |
| CAS Registry Number | 1803591-43-6 | |
| InChIKey | ASFKXAJJFFZPMS-UHFFFAOYSA-N |
Spectroscopic Characteristics
Nuclear Magnetic Resonance (NMR) and mass spectrometry confirm the compound’s structure. The thiopyran ring’s sulfone group () exhibits strong infrared absorption near 1150–1300 cm⁻¹, while the acetic acid moiety contributes to a characteristic carbonyl stretch at ~1700 cm⁻¹ . Proton NMR reveals distinct signals for the aminomethyl group ( 2.8–3.2 ppm) and the thiopyran methylene protons ( 1.5–2.5 ppm).
Solubility and Stability
The compound is soluble in polar solvents such as water, dimethyl sulfoxide (DMSO), and methanol, attributable to its ionic hydrochloride salt and hydrophilic functional groups . Stability studies recommend storage under inert gas at 2–8°C to prevent degradation .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves functionalizing tetrahydro-2H-thiopyran derivatives. A common route begins with 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide hydrochloride (CAS 1107645-98-6), which undergoes alkylation with bromoacetic acid derivatives to introduce the acetic acid moiety . Purification via recrystallization or chromatography yields the final product with >98% purity.
Reaction Scheme:
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Sulfonation: Oxidation of tetrahydro-2H-thiopyran to the 1,1-dioxide using hydrogen peroxide .
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Aminomethylation: Introduction of the aminomethyl group via reductive amination .
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Acetic Acid Attachment: Alkylation with bromoacetic acid under basic conditions.
Industrial-Scale Production
Manufacturers optimize reaction conditions (e.g., temperature, solvent selection) to enhance yield and minimize byproducts. Batch processes in controlled environments ensure consistency, with quality control via HPLC and NMR .
Applications in Pharmaceutical Research
Bromodomain Inhibitor Development
A pivotal application lies in designing bromodomain inhibitors, which target epigenetic regulators involved in cancer and inflammation. The compound’s thiopyran scaffold serves as a core structure for mimicking acetylated lysine residues, critical for binding bromodomains like BRD9 and BRD4 .
Case Study: BRD9/BRD4 Selectivity
X-ray crystallography reveals that the thiopyran derivative 14 (Table 2) binds BRD9 via a face-to-face aromatic interaction with Tyr106, while adopting a flipped orientation in BRD4 to accommodate its hydrophobic shelf . This selectivity stems from steric and electronic differences between the bromodomains.
Table 2: Inhibitory Activity of Thiopyran Derivatives
| Compound | BRD9 pKi | BRD4(1) pKi | Selectivity (BRD9/BRD4) |
|---|---|---|---|
| 14 | 7.8 | 6.2 | 40× |
| 22 | 7.5 | 6.8 | 5× |
Structure-Activity Relationship (SAR) Insights
Modifying the acetic acid side chain and aminomethyl group alters potency and selectivity. For example:
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Hydrophobic Extensions: Adding n-butyl chains enhances BRD9 affinity (pKi = 7.2) by filling a hydrophobic pocket .
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Branching: Bulkier substituents (e.g., isopropyl) reduce activity due to steric clashes .
Recent Research and Development
Innovations in Drug Delivery
Recent studies explore conjugating the compound with nanoparticles to enhance bioavailability. For instance, lipid-based formulations improve solubility by 3-fold, enabling lower therapeutic doses .
Targeting Inflammatory Pathways
Preclinical trials demonstrate the compound’s efficacy in suppressing NF-κB signaling, reducing cytokine production in murine models of rheumatoid arthritis .
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